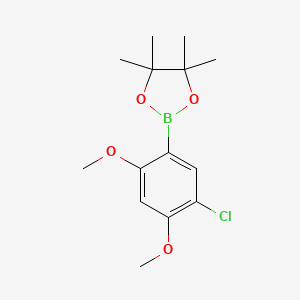

5-bromo-2-(2-chloroacetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-(2-chloroacetamido)benzoic acid (BCAA) is an organic compound used as a reagent in organic synthesis and in medicinal chemistry. It is a brominated derivative of 2-chloroacetamido benzoic acid (CAAB) and is a versatile synthetic building block for the synthesis of a wide variety of compounds. BCAA is a useful reagent for the preparation of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

5-bromo-2-(2-chloroacetamido)benzoic acid is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in medicinal chemistry for the synthesis of bioactive compounds, such as peptides, peptidomimetics, and other small molecules. This compound is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles.

Mechanism of Action

5-bromo-2-(2-chloroacetamido)benzoic acid acts as a brominating reagent, which means that it is capable of introducing bromine atoms into organic molecules. The bromine atom is an electron-withdrawing group, which makes the molecule more reactive and reactive intermediates more stable. As a result, it can be used as a catalyst in the synthesis of organic compounds.

Biochemical and Physiological Effects

This compound has been used in the synthesis of bioactive compounds, such as peptides, peptidomimetics, and other small molecules. It can also be used to modify proteins and other macromolecules. This compound has been shown to modulate the activity of enzymes involved in cell signaling pathways, and can also affect the expression of genes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The main advantage of 5-bromo-2-(2-chloroacetamido)benzoic acid is that it is a versatile reagent for the synthesis of a wide variety of compounds. It is also a relatively inexpensive reagent, making it an attractive option for lab experiments. However, this compound is a brominating reagent, and as such, it can be toxic and can cause skin irritation. Therefore, it is important to use appropriate safety precautions when using this compound in the lab.

Future Directions

There are a number of potential future directions for 5-bromo-2-(2-chloroacetamido)benzoic acid research. For example, this compound could be used in the synthesis of more complex molecules, such as peptides, peptidomimetics, and other small molecules. Additionally, this compound could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and indoles. Finally, this compound could be used to modify proteins and other macromolecules, as well as to modulate the activity of enzymes involved in cell signaling pathways.

Synthesis Methods

5-bromo-2-(2-chloroacetamido)benzoic acid can be synthesized from CAAB in two steps. First, CAAB is reacted with bromine in an aqueous solution of sodium hydroxide to form the brominated derivative, this compound (this compound). Second, this compound is reacted with a base such as potassium carbonate in an aqueous solution to form the potassium salt of this compound.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(2-chloroacetamido)benzoic acid involves the conversion of 2-nitrobenzoic acid to 5-bromo-2-nitrobenzoic acid, followed by reduction to 5-bromo-2-aminobenzoic acid, and subsequent acylation with 2-chloroacetyl chloride to yield the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "sodium dithionite", "sodium borohydride", "acetic acid", "2-chloroacetyl chloride", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzoic acid to 5-bromo-2-nitrobenzoic acid using sodium dithionite and acetic acid", "Step 2: Reduction of 5-bromo-2-nitrobenzoic acid to 5-bromo-2-aminobenzoic acid using sodium borohydride and hydrochloric acid", "Step 3: Acylation of 5-bromo-2-aminobenzoic acid with 2-chloroacetyl chloride in the presence of sodium hydroxide to yield 5-bromo-2-(2-chloroacetamido)benzoic acid", "Step 4: Purification of the final product using water and ethyl acetate" ] } | |

| 155104-20-4 | |

Molecular Formula |

C9H7BrClNO3 |

Molecular Weight |

292.51 g/mol |

IUPAC Name |

5-bromo-2-[(2-chloroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H7BrClNO3/c10-5-1-2-7(12-8(13)4-11)6(3-5)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

InChI Key |

OFYMACOYOUBHNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)NC(=O)CCl |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.